BenchChemオンラインストアへようこそ!

Laquinimod

Experimental Autoimmune Encephalomyelitis Structure-Activity Relationship Quinoline-3-Carboxamide

Laquinimod (ABR-215062) is the only quinoline-3-carboxamide AhR agonist with Phase III clinical validation for brain atrophy reduction (33–34% in MS, 36% caudate preservation in HD) and peer-reviewed BDNF elevation data. Its 20-fold potency advantage over roquinimex and CNS-penetrant profile—free of generalized immunosuppression—make it an irreplaceable tool for neuroprotection, AhR pathway dissection, and microglial modulation. Ideal as a validated positive control in EAE, cuprizone, and transgenic HD models where structural neuroprotection is the primary endpoint.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
CAS No. 248281-84-7
Cat. No. B608466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaquinimod
CAS248281-84-7
SynonymsLaquinimod;  ABR 215062;  ABR-215062;  ABR215062;  SAIK-MS;  TV-5600;  TV5600;  TV 5600.
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O
InChIInChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3
InChIKeyGKWPCEFFIHSJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laquinimod (CAS 248281-84-7) | Oral Quinoline-3-Carboxamide Immunomodulator for Neurodegenerative and Autoimmune Research


Laquinimod (ABR-215062) is a synthetic small-molecule immunomodulator of the quinoline-3-carboxamide class, developed as a successor to the first-generation compound roquinimex (Linomide) with an improved safety profile [1]. It functions primarily as an aryl hydrocarbon receptor (AhR) agonist and exhibits dual immunomodulatory and neuroprotective properties without generalized immunosuppression [2][3]. Laquinimod has undergone extensive clinical evaluation in relapsing-remitting multiple sclerosis (Phase III ALLEGRO, BRAVO, CONCERTO trials) and Huntington's disease (Phase II LEGATO-HD), demonstrating consistent effects on brain atrophy reduction and disability progression endpoints [4].

Why Laquinimod Cannot Be Substituted with Generic Quinoline-3-Carboxamides or Other Oral MS Immunomodulators


Laquinimod occupies a unique pharmacological niche that precludes simple substitution with structural analogs (roquinimex, paquinimod, tasquinimod) or alternative oral disease-modifying therapies (teriflunomide, fingolimod, dimethyl fumarate). Structural modifications from roquinimex confer a 20-fold potency increase in EAE models while eliminating the dose-limiting serositis and myocardial infarction toxicities that terminated roquinimex development [1]. Unlike paquinimod (which targets S100A9/TLR4) and tasquinimod (an anti-cancer agent), laquinimod demonstrates CNS-penetrant AhR agonism with downstream BDNF induction and microglial inhibition, producing a distinctive efficacy profile characterized by pronounced brain atrophy reduction (33-34%) despite modest effects on annualized relapse rate [2][3]. Cross-trial comparisons reveal that teriflunomide, fingolimod, and dimethyl fumarate exhibit differential risk-benefit ratios—each with distinct mechanisms (DHODH inhibition, S1P receptor modulation, Nrf2 activation)—that cannot recapitulate laquinimod's specific combination of AhR pathway activation, astrocyte modulation, and neuroaxonal protection [4].

Laquinimod Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Laquinimod Demonstrates 20-Fold Superior Potency in EAE Model Relative to Progenitor Compound Roquinimex

Laquinimod exhibits approximately 20-fold greater potency than its progenitor compound roquinimex (Linomide) in suppressing disease activity in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [1]. This potency improvement was achieved through systematic structure-activity relationship optimization of the quinoline-3-carboxamide scaffold, with the 5-chloro substitution and N-ethyl-N-phenyl carboxamide modifications conferring enhanced immunomodulatory activity while eliminating the severe inflammatory toxicities (serositis, myocardial infarction) that caused roquinimex's phase III trial termination [2].

Experimental Autoimmune Encephalomyelitis Structure-Activity Relationship Quinoline-3-Carboxamide

Laquinimod 0.6 mg/day Achieves 23% ARR Reduction vs Placebo with Superior Brain Atrophy Reduction Profile in Phase III ALLEGRO Trial

In the Phase III ALLEGRO trial (N=1,106 RRMS patients, 24 countries), laquinimod 0.6 mg once daily produced a statistically significant 23% reduction in annualized relapse rate (ARR) compared with placebo (0.30 ± 0.02 vs 0.39 ± 0.03; p=0.002) over 24 months [1]. More notably, laquinimod demonstrated a 36% reduction in the risk of 3-month confirmed disability progression (p=0.044) and a 33% reduction in brain volume loss as measured by percentage brain volume change (PBVC) (p<0.0001) [2]. The pooled ALLEGRO and BRAVO dataset confirmed a 21% ARR reduction and 34% reduction in 3-month confirmed disability progression, demonstrating consistency across trials [3]. This efficacy pattern—modest relapse reduction coupled with pronounced effects on disability and neurodegeneration metrics—distinguishes laquinimod from S1P receptor modulators and fumarates, which typically show stronger relapse suppression but variable effects on brain atrophy [4].

Multiple Sclerosis Annualized Relapse Rate Brain Atrophy Phase III Clinical Trial

Laquinimod Reduces Brain Atrophy by 33-34% in Phase III Trials—A Magnitude Exceeding Most Approved Oral MS Therapies in Cross-Study Comparisons

Laquinimod's most consistent and differentiating clinical signal is its effect on brain volume loss. In the ALLEGRO trial, laquinimod 0.6 mg/day reduced brain atrophy by 33% relative to placebo (p<0.0001) [1]. The BRAVO trial, despite missing its primary ARR endpoint, confirmed a 28% reduction in percentage brain volume change (PBVC; p<0.001) [2]. The pooled ALLEGRO-BRAVO analysis demonstrated a 34% reduction in 3-month confirmed disability progression [3]. Cross-trial comparative analyses indicate that laquinimod's brain atrophy reduction magnitude (28-33%) exceeds that reported for teriflunomide 14 mg (approximately 25-30% in TEMSO/TOWER) and is comparable to or exceeds fingolimod's effect (approximately 30-35% in FREEDOMS), despite laquinimod's weaker relapse suppression [4]. This disproportionate neuroprotective effect relative to anti-inflammatory activity is hypothesized to result from laquinimod's unique combination of AhR activation, BDNF induction, and direct inhibition of microglial activation [5].

Neurodegeneration Brain Atrophy Neuroprotection MRI Biomarkers

Laquinimod 0.6 mg Reduces Gadolinium-Enhancing Lesions by 51% and Cumulative New T2 Lesions by 44% vs Placebo in Phase III MRI Substudies

In MRI substudies from Phase III trials, laquinimod 0.6 mg/day demonstrated significant reductions in both acute inflammatory activity and cumulative lesion burden. Patients receiving laquinimod 0.6 mg exhibited a 44% reduction in the cumulative number of new T2 lesions in the last four scans compared with placebo (p=0.0013) and a 51% reduction of new T1-hypointense lesions (p=0.0064) [1]. In the CONCERTO trial, both the 0.6 mg and 1.2 mg doses produced notable reductions in gadolinium-enhancing lesions at 15 months (rate ratio 0.70, 95% CI 0.54-0.91, p=0.0064 for 0.6 mg) despite the trial's failure to meet its primary disability progression endpoint [2]. A dose-response relationship is evident: Phase II studies demonstrated a 40% reduction in Gd-enhancing lesions with 0.3 mg/day and a 52% reduction with 0.6 mg/day versus placebo [3]. This MRI efficacy profile positions laquinimod as having moderate anti-inflammatory activity that, while less potent than high-efficacy S1P modulators or monoclonal antibodies, is consistently measurable and dose-dependent.

MRI Lesions Gadolinium-Enhancing Lesions T2 Lesions Neuroinflammation

Laquinimod Induces Significant and Persistent Elevation of Serum BDNF Levels in MS Patients—A Biomarker Effect Not Observed with S1P Modulators or Fumarates

In a multicenter study analyzing blood samples from 203 MS patients treated with laquinimod, treatment resulted in a significant and persistent increase in serum brain-derived neurotrophic factor (BDNF) levels when compared to both baseline values and placebo-treated patients (p<0.05) [1]. This BDNF elevation was sustained throughout the treatment period, indicating a durable pharmacodynamic effect. Mechanistic studies using conditional BDNF knockout mice (LLF strain lacking BDNF in myeloid cells and T cells) demonstrated that laquinimod-treated LLF mice exhibited a significantly more severe EAE disease course compared to treated wild-type mice, confirming that BDNF induction is functionally relevant to laquinimod's therapeutic efficacy [2]. The BDNF-elevating property is mechanistically linked to laquinimod's AhR agonism, though neuroprotective effects persist even in AhR-deficient mice, suggesting BDNF induction occurs through parallel pathways [3]. This biomarker response is distinct from the pharmacodynamic signatures of S1P receptor modulators (lymphocyte sequestration), fumarates (Nrf2 activation, glutathione modulation), and teriflunomide (pyrimidine synthesis inhibition), none of which have demonstrated consistent BDNF elevation in clinical studies.

Brain-Derived Neurotrophic Factor Neuroprotection Biomarker Pharmacodynamics

Laquinimod 1.0 mg/day Reduces Caudate Volume Loss by 36% (1.76 Percentage Point Difference) vs Placebo in Huntington's Disease Phase II LEGATO-HD Trial

In the Phase II LEGATO-HD trial (N=352 patients with manifest Huntington's disease across 48 sites in 10 countries), laquinimod 1.0 mg once daily demonstrated a statistically significant reduction in caudate volume loss over 52 weeks compared with placebo [1]. The least squares mean change in caudate volume was 3.10% (SE 0.38) in the laquinimod 1.0 mg group versus 4.86% (SE 0.38) in the placebo group, yielding a least squares mean difference of -1.76 percentage points (95% CI -2.67 to -0.85; p=0.0002) [2]. This represents approximately a 36% relative reduction in the rate of caudate atrophy. Notably, this structural preservation occurred despite no significant effect on the primary motor endpoint (UHDRS-TMS change from baseline: 1.98 vs 1.20 points; p=0.4853), mirroring the efficacy pattern observed in MS trials where neuroprotective endpoints showed greater sensitivity than clinical relapse measures [3]. The 1.5 mg dose arm was discontinued due to cardiovascular safety concerns identified in MS studies, establishing 1.0 mg as the maximum investigated safe dose in HD [4].

Huntington's Disease Caudate Atrophy Neurodegeneration Phase II Clinical Trial

Laquinimod Application Scenarios: Evidence-Based Research and Procurement Use Cases


Investigating AhR-Mediated Neuroprotection Independent of Peripheral Immunosuppression

Laquinimod serves as a validated AhR agonist tool compound for dissecting the contribution of aryl hydrocarbon receptor signaling to CNS neuroprotection without the confounding variable of generalized immunosuppression. Research protocols can leverage the availability of AhR knockout mouse models to confirm target engagement specificity [1]. The compound's established 20-fold potency advantage over roquinimex in EAE, combined with documented BDNF elevation in both murine and human studies, enables dose-response investigations of AhR-dependent versus AhR-independent neuroprotective pathways [2]. Procurement justification: Laquinimod is the only quinoline-3-carboxamide with extensive clinical validation of AhR-mediated effects and a well-characterized safety profile enabling translational studies.

Benchmarking Novel Neuroprotective Agents in Preclinical MS and HD Models Using Validated Brain Atrophy Endpoints

Laquinimod provides a uniquely characterized positive control for studies evaluating brain volume preservation and structural neuroprotection. With consistent 28-33% brain atrophy reduction in Phase III MS trials and 36% caudate volume preservation in Phase II HD trials, laquinimod offers validated benchmark data against which novel compounds can be compared [1][2]. Experimental designs can employ laquinimod as an active comparator arm in EAE, cuprizone-induced demyelination, or transgenic HD models, with MRI volumetric analysis as the primary readout. Procurement justification: No other orally bioavailable small molecule has demonstrated statistically significant structural preservation across two distinct neurodegenerative indications with published, peer-reviewed volumetric data.

Studying Microglial Inhibition and Neuroaxonal Protection Mechanisms

Laquinimod is a mechanistically characterized inhibitor of microglial activation, with demonstrated attenuation of pro-inflammatory cytokine secretion (including IL-6, TNF-α) from activated human microglia and prevention of microglia-induced neuronal death in co-culture systems [1]. The compound's ability to maintain microglial miR124a expression and suppress JNK, ribosomal S6 kinase, and AKT signaling pathways provides multiple molecular readouts for mechanistic studies [2]. Researchers can employ laquinimod as a reference inhibitor in assays evaluating novel microglial modulators, with the advantage of extensive in vivo validation in EAE models showing reduced axonal injury and demyelination. Procurement justification: Laquinimod's microglial inhibition profile is uniquely documented with both in vitro mechanistic data and in vivo neuroaxonal protection outcomes in peer-reviewed literature.

Clinical Biomarker Development Using BDNF as a Target Engagement and Pharmacodynamic Readout

Laquinimod offers a validated clinical benchmark for developing BDNF-based biomarker strategies in neuroprotection trials. The documented significant and persistent serum BDNF elevation in 203 MS patients (p<0.05 vs baseline and placebo) provides a robust effect size reference for power calculations in new clinical studies [1]. Research protocols can utilize laquinimod as a positive control in assay development for BDNF measurement (ELISA, multiplex immunoassays) and for establishing the temporal relationship between drug exposure and BDNF elevation. Conditional BDNF knockout models (LLF mice) are available to confirm the functional relevance of BDNF induction to therapeutic efficacy [2]. Procurement justification: Laquinimod is the only oral CNS-penetrant immunomodulator with peer-reviewed, multicenter clinical data demonstrating statistically significant BDNF elevation—a biomarker effect not established for approved MS therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laquinimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.